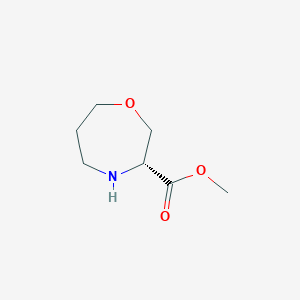![molecular formula C8H7NO3S B11752764 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid](/img/structure/B11752764.png)
5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid is a heterocyclic compound with a unique structure that includes a thiazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid include:
5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid: Another thiazolo[3,2-a]pyridine derivative with similar structural features but different functional groups.
Thiazolo[3,2-a]pyridine derivatives: A broader class of compounds with variations in the substituents on the thiazole and pyridine rings.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7NO3S |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H7NO3S/c10-6-3-5(8(11)12)4-7-9(6)1-2-13-7/h3-4H,1-2H2,(H,11,12) |
InChI Key |
XZMFIALEMKMIID-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC(=CC(=O)N21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


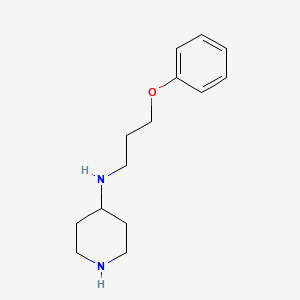

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11752701.png)
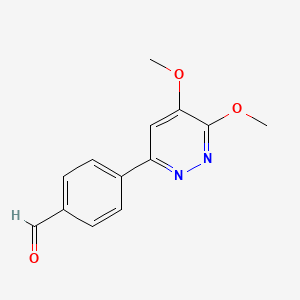

![5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B11752725.png)
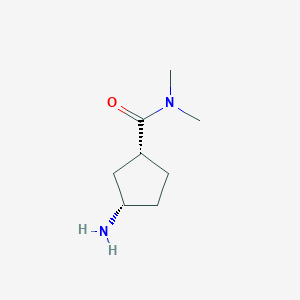
![1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea](/img/structure/B11752735.png)

![7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11752757.png)
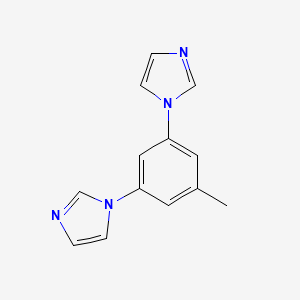
![[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11752765.png)
![[2,4'-Bipyridine]-3,3'-diol](/img/structure/B11752766.png)
